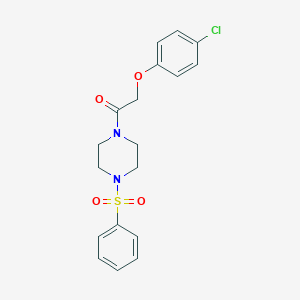![molecular formula C22H30N4O B247685 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247685.png)
1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine, also known as MP-10, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in recent years due to its potential therapeutic applications in various neurological disorders, including depression, anxiety, and addiction.
Mécanisme D'action
1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine acts as a selective serotonin reuptake inhibitor (SSRI) by inhibiting the reuptake of serotonin from the synaptic cleft, thereby increasing its concentration in the brain. It also acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By modulating these two pathways, this compound is thought to reduce symptoms of depression, anxiety, and addiction.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of serotonin and dopamine in the brain, which are both implicated in the regulation of mood, motivation, and reward. This compound has also been found to reduce the levels of corticosterone, a stress hormone that is elevated in depression and anxiety. Additionally, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has several advantages for lab experiments, including its high selectivity for the serotonin transporter and the 5-HT1A receptor, which allows for precise modulation of these pathways. It also has good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, this compound has some limitations, including its relatively low potency compared to other SSRIs and its potential for off-target effects at higher doses.
Orientations Futures
There are several future directions for the study of 1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine. One area of research is the development of more potent and selective derivatives of this compound, which could improve its therapeutic efficacy and reduce off-target effects. Another area of research is the investigation of this compound's potential neuroprotective effects in other neurodegenerative disorders, such as Alzheimer's disease. Additionally, the combination of this compound with other drugs or therapies could be explored to enhance its therapeutic effects. Overall, the study of this compound holds great promise for the development of novel treatments for neurological disorders.
Méthodes De Synthèse
1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine can be synthesized through a multi-step synthetic route, starting from commercially available starting materials. The first step involves the preparation of 1-(2-methoxyphenyl)piperazine, which is then reacted with 1-(pyridin-2-ylmethyl)piperidine-4-carboxylic acid to give this compound. This synthesis method has been optimized and validated through several studies, ensuring high yields and purity of the final product.
Applications De Recherche Scientifique
1-(2-Methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine has been studied extensively for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown promising results in reducing symptoms of depression, anxiety, and addiction. It has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the serotonin 5-HT1A receptor, which are both implicated in the pathophysiology of these disorders. This compound has also been studied for its potential neuroprotective effects in Parkinson's disease, where it has been found to protect dopaminergic neurons from oxidative stress-induced damage.
Propriétés
Formule moléculaire |
C22H30N4O |
|---|---|
Poids moléculaire |
366.5 g/mol |
Nom IUPAC |
1-(2-methoxyphenyl)-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C22H30N4O/c1-27-22-8-3-2-7-21(22)26-16-14-25(15-17-26)20-9-12-24(13-10-20)18-19-6-4-5-11-23-19/h2-8,11,20H,9-10,12-18H2,1H3 |
Clé InChI |
WCJLQSZSUJQJNV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=N4 |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2,4-Dimethoxybenzyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B247603.png)
![1-(2-Methoxyphenyl)-4-{1-[4-(methylsulfanyl)benzyl]piperidin-4-yl}piperazine](/img/structure/B247609.png)
![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)


![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-[(3-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247632.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
